[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde
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Overview
Description
[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is a complex organic compound characterized by its unique structure, which includes a cyclohexa-2,5-dien-1-yl ring substituted with tert-butyl groups and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with appropriate reagents under controlled conditions. One common method involves the use of trifluoromethanesulfonic acid as a catalyst to facilitate the electrophilic substitution reactions . The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common, especially in the presence of strong acids like trifluoromethanesulfonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoromethanesulfonic acid is a common catalyst for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include diarylmethylphosphonates and [phenylenebis(arylmethylene)]-diphosphonates .
Scientific Research Applications
[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde involves its interaction with various molecular targets. The compound’s electrophilic nature allows it to react with nucleophiles, leading to the formation of stable adducts. This reactivity is crucial in its antioxidant activity, where it can neutralize free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of [(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde.
2,4,6-Tritert-butyl-4-(1,3,5-tritert-butyl-4-oxocyclohexa-2,5-dien-1-yl)peroxycyclohexa-2,5-dien-1-one: A related compound with similar steric hindrance and reactivity.
Properties
CAS No. |
881181-67-5 |
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Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2-(1,3,5-tritert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C20H32O3/c1-17(2,3)14-12-20(19(7,8)9,23-11-10-21)13-15(16(14)22)18(4,5)6/h10,12-13H,11H2,1-9H3 |
InChI Key |
GKQDJPUYLAZGNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)OCC=O |
Origin of Product |
United States |
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